molecular formula C20H20ClN5O3 B2370697 6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878733-58-5

6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2370697
CAS RN: 878733-58-5
M. Wt: 413.86
InChI Key: VCLLLVSXDXTUKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C19H18ClN5O3. It includes a purino[7,8-a]imidazole ring, which is a type of heterocyclic ring, and various functional groups such as a chloro group, a methyl group, and an oxopropyl group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.84 g/mol. Other computed properties include a XLogP3-AA value of 2.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 323.13822480 g/mol, and it has a topological polar surface area of 62.8 Ų .

Scientific Research Applications

Novel Compound Synthesis and Properties

Research on similar mesoionic purinone analogs, such as the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, highlights the chemical versatility and potential application areas of these compounds. These analogs, related to purine-2,8-dione, demonstrate significant chemical reactivity, including undergoing hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition, indicative of their potential utility in synthetic organic chemistry and possibly in the development of novel pharmaceuticals or materials (Coburn & Taylor, 1982).

Antiviral and Pharmacological Potentials

Research into imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues, and their synthesis and antiviral activity suggests the potential for compounds within this family to exhibit medicinal properties. Specifically, these compounds have shown moderate activity against rhinovirus at nontoxic levels, indicating a potential pathway for developing new antiviral agents (Kim et al., 1978).

Cardiotonic Activity Exploration

Arylimidazopyridine derivatives, as represented by compounds such as 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine, have been identified for their inotropic and vasodilator activities. This research area explores noncatecholamine, nonglycoside cardiotonic drugs, suggesting that compounds within this chemical space could contribute to the development of new therapeutics for heart failure and related cardiovascular diseases (Robertson et al., 1985).

Herbicidal Activity and Molecular Design

The exploration of phthalimide derivatives targeting protoporphyrinogen oxidase (PPO) highlights the agrochemical potential of novel synthetic compounds. This research demonstrates that certain derivatives exhibit potent herbicidal activity, comparable to commercial herbicides, suggesting their application in agriculture for weed control and crop protection (Gao et al., 2019).

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3/c1-10-6-7-14(8-15(10)21)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(29)24(18(16)28)9-11(2)27/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLLLVSXDXTUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

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